4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one
Description
Properties
IUPAC Name |
4-(2-fluorophenyl)-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O/c15-10-5-1-3-7-12(10)17-9-14(18)16-11-6-2-4-8-13(11)17/h1-8H,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTMFYJOYKWBKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1889818-05-6 | |
| Record name | 4-(2-fluorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with 2-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction can produce 1,2,3,4-tetrahydroquinoxaline derivatives.
Scientific Research Applications
Medicinal Chemistry
4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one is being investigated for its potential as a therapeutic agent in various medical applications:
- Antimicrobial Activity : Research indicates that compounds within the dihydroquinoxaline family exhibit antimicrobial properties against bacteria, fungi, and parasites. Studies have demonstrated that this compound may enhance these effects due to its fluorinated moiety, which could improve binding affinity to microbial targets.
- Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cells. Its mechanism of action may involve interference with cellular proliferation pathways or induction of apoptosis in malignant cells . Specific studies have highlighted its efficacy against various cancer types, suggesting potential for further development in oncology.
- Neurodegenerative Diseases : Preliminary investigations suggest that this compound may play a role in treating neurodegenerative conditions through mechanisms that involve neuroprotection and modulation of neuroinflammatory processes.
The biological activities of this compound extend beyond antimicrobial and anticancer effects:
- Anti-inflammatory Effects : Certain derivatives have been shown to act as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and pathways associated with chronic inflammation .
- Enzyme Inhibition : The compound interacts with specific enzymes, potentially leading to therapeutic outcomes in diseases where enzyme dysregulation is a factor. For instance, it may inhibit enzymes involved in the metabolism of drugs or the synthesis of inflammatory mediators.
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions : Common synthetic approaches include cyclization reactions involving appropriate precursors such as hydrazones or amines. These methods allow for the construction of the quinoxaline core while introducing diverse functional groups at specific positions .
- Chiral Pool Synthesis : Utilizing chiral pool amino acids has been reported to yield enantiomerically pure derivatives, enhancing the biological activity of the synthesized compounds .
Case Studies
Several case studies illustrate the application and effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models. |
| Study B | Antimicrobial Testing | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |
| Study C | Neuroprotective Effects | Indicated reduced neuronal death in models of oxidative stress. |
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one involves its interaction with various molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Substituent Variations in Quinoxalin-2-one Derivatives
Fluorinated quinoxalin-2-ones exhibit diverse biological activities depending on the position and nature of substituents. Below is a comparative analysis of key analogs:
Impact of Fluorine Substitution
- Positional Effects : Fluorine at the 2-position of the phenyl ring (target compound) induces ortho-directed electronic effects, altering π-stacking interactions compared to para-fluorinated analogs (e.g., ).
- Metabolic Stability: Fluorination reduces oxidative metabolism, as seen in analogs like 3-CF₂H-quinoxalin-2-ones, which exhibit prolonged half-lives .
Comparison with Non-Quinoxaline Fluorinated Heterocycles
- 3-(2-(4-Fluorophenyl)-2-oxo-ethyl)-3H-quinazolin-4-one (): A quinazolinone derivative with a 4-fluorophenyl group. The quinazoline core differs in nitrogen placement, leading to distinct hydrogen-bonding patterns and reduced planarity compared to quinoxalinones .
Biological Activity
4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one is a compound belonging to the quinoxalinone family, characterized by its fused bicyclic structure containing nitrogen atoms. Its molecular formula is CHFNO, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The fluorophenyl group enhances the compound’s binding affinity to specific enzymes or receptors, modulating their activity. The precise pathways and targets vary depending on the biological application being studied.
Biological Activities
1. Antimicrobial Activity
Several studies have indicated that dihydroquinoxalin-2-ones exhibit promising antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains.
2. Anticancer Activity
Research has demonstrated that this compound possesses significant cytotoxic effects against cancer cell lines. For instance, it has been tested against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, revealing potent antiproliferative effects. In vitro studies have shown that certain derivatives exhibit IC values in the low micromolar range, indicating strong inhibitory activity against cancer cell proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC Value | Reference |
|---|---|---|---|
| Antimicrobial | Various Bacteria | Not specified | |
| Anticancer | HCT-116 | 0.21 μM | |
| Anticancer | MCF-7 | 0.15 μM | |
| HIV-1 Reverse Transcriptase Inhibition | HIV-1 RT | 0.21 μM |
Detailed Findings
- Antimicrobial Studies : The antimicrobial efficacy of this compound was evaluated against a range of bacterial pathogens. The compound demonstrated notable inhibition zones in agar diffusion assays, suggesting its potential as an antibacterial agent.
- Anticancer Mechanisms : In studies involving HCT-116 and MCF-7 cells, treatment with this compound resulted in significant apoptosis as evidenced by increased levels of caspase-3 and p53 proteins. Flow cytometry analysis indicated a marked increase in the pre-G1 phase population, indicative of apoptotic cell death .
- HIV-1 RT Inhibition : The compound has been identified as a potential inhibitor of HIV-1 reverse transcriptase (RT), with IC values comparable to established non-nucleoside reverse transcriptase inhibitors (NNRTIs). This suggests its utility in antiviral drug design .
Q & A
Q. What are the standard synthetic routes for 4-(2-Fluorophenyl)-1,3-dihydroquinoxalin-2-one?
The compound is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with 2-fluorophenyl carbonyl precursors. For example, reacting 1,2-diaminobenzene with 2-fluorophenyl glyoxal under acidic conditions yields the quinoxalin-2-one scaffold. Optimization of solvent (e.g., ethanol or DMF), temperature (80–120°C), and catalyst (e.g., p-toluenesulfonic acid) is critical for achieving >80% yields. Post-synthesis purification often involves recrystallization from dichloromethane/petroleum ether mixtures .
Q. How can structural confirmation of the compound be achieved?
X-ray crystallography is the gold standard for confirming the molecular structure. For example, analogs like 1-octyl-3-phenylquinoxalin-2(1H)-one (C22H26N2O) have been structurally characterized using single-crystal diffraction, revealing planar quinoxaline cores and dihedral angles between substituents (e.g., 4.5° for fluorophenyl groups). Complementary techniques include NMR (¹H/¹³C/¹⁹F), HRMS, and IR spectroscopy to validate functional groups and substitution patterns .
Q. What solvent systems are optimal for chromatographic purification?
Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1 v/v) is commonly used. For polar derivatives, methanol/dichloromethane (≤5% MeOH) minimizes tailing. Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) resolves enantiomers or closely related analogs .
Advanced Research Questions
Q. How can visible-light photocatalysis be applied to modify the quinoxalin-2-one scaffold?
Recent advances utilize photoredox catalysts (e.g., Ru(bpy)₃²⁺ or organic dyes) for C–H difluoromethylation. For example, S-(difluoromethyl)sulfonium salts (DFMS) under blue LED irradiation introduce CF2H groups at the C3 position of quinoxalin-2-ones. Key parameters include catalyst loading (2–5 mol%), solvent (acetonitrile/water), and reaction time (12–24 hr), achieving yields up to 93% .
Q. What strategies address low yields in fluorophenyl-substituted quinoxalinone synthesis?
Contradictions in reported yields (e.g., 50–93%) often stem from competing side reactions (e.g., over-oxidation or dimerization). Mitigation strategies include:
- Temperature control : Maintaining ≤80°C to prevent decomposition.
- Protecting groups : Using Boc or acetyl groups to stabilize reactive amines during cyclization.
- Additives : Na2SO4 or molecular sieves to absorb water in condensation reactions .
Q. How is the bioactivity of fluorinated quinoxalinones evaluated in vitro?
- Receptor binding assays : Radioligand displacement (e.g., [³H]-labeled ligands for kinase or GPCR targets).
- Cellular models : Anti-proliferative activity in cancer cell lines (IC50 determination via MTT assays).
- Enzymatic inhibition : Fluorometric assays (e.g., NADPH depletion for oxidoreductases). Recent studies highlight nanomolar-level kinase inhibition (e.g., p38 MAPK) for analogs with electron-withdrawing fluorophenyl groups .
Q. How do crystallographic data resolve contradictions in substituent orientation?
For example, in 4-[3-(4-fluorophenyl)quinoxalin-2-yl]-N-isopropylpyridin-2-amine, X-ray data revealed a twisted conformation (torsion angle: 28.7°) between the quinoxaline and pyridine rings, contradicting computational predictions. Such discrepancies are resolved by comparing experimental data with DFT-optimized geometries .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
